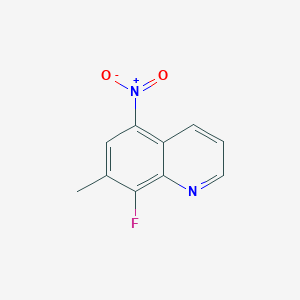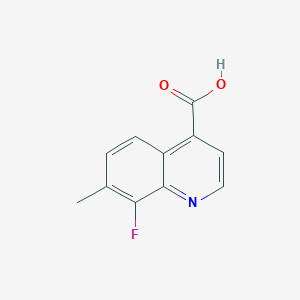
8-Fluoro-7-methylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-7-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-fluoroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-7-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
8-Fluoro-7-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for antimalarial and anticancer agents.
Industry: It is used in the development of materials such as liquid crystals and dyes
Mécanisme D'action
The mechanism of action of 8-Fluoro-7-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit the function of bacterial enzymes, leading to antibacterial effects. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- Fluoroquine
- Mefloquine
- Brequinar
Comparison: 8-Fluoro-7-methylquinoline-4-carboxylic acid is unique due to the specific position of the fluorine and methyl groups on the quinoline ring. This structural arrangement enhances its biological activity compared to other similar compounds. For instance, fluoroquine and mefloquine are well-known antimalarial drugs, but the presence of the carboxylic acid group in this compound provides additional sites for chemical modification, potentially leading to new therapeutic applications .
Propriétés
Numéro CAS |
1420793-98-1 |
|---|---|
Formule moléculaire |
C11H8FNO2 |
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
8-fluoro-7-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-7-8(11(14)15)4-5-13-10(7)9(6)12/h2-5H,1H3,(H,14,15) |
Clé InChI |
YZJROMHIOXARPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



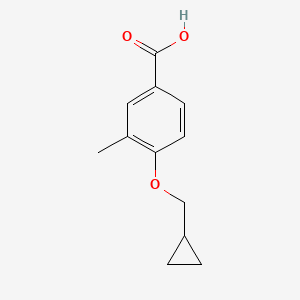
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)
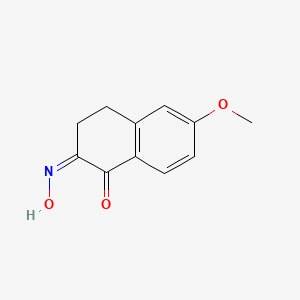
![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
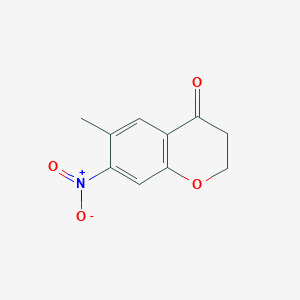
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
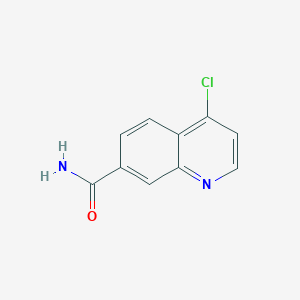

![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
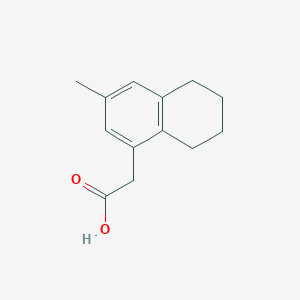
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

